molecular formula C9H18 B085954 1-Nonene CAS No. 124-11-8

1-Nonene

Cat. No. B085954
CAS RN: 124-11-8
M. Wt: 126.24 g/mol
InChI Key: JRZJOMJEPLMPRA-UHFFFAOYSA-N
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Description

1-Nonene is a colorless liquid with an odor of gasoline . It is an alkene that is nonane containing one double bond located at position 1 . It has a role as a plant metabolite and a mammalian metabolite . It is used in the production of surfactants and lubricants, usually by way of nonylphenol .


Synthesis Analysis

The synthesis of 1-Nonene primarily occurs through the polymerization of propene, a process in which multiple propene molecules are combined to form the larger nonene molecule . This reaction is typically carried out under high pressure and temperature in the presence of a catalyst, often a zeolite or phosphoric acid .


Molecular Structure Analysis

The molecular formula of 1-Nonene is C9H18 . Its systematic name is non-1-ene and its standard InChI is InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3H,1,4-9H2,2H3 .


Chemical Reactions Analysis

1-Nonene may react vigorously with strong oxidizing agents . It may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .


Physical And Chemical Properties Analysis

1-Nonene is a clear, colorless liquid that is insoluble in water . It has a strong, unpleasant odor which is typical of many alkenes . The compound’s boiling point ranges between 151-154°C (303.8-309.2°F), and it has a relative density of about 0.79 .

Scientific Research Applications

Role in Tritrophic Interactions

1-Nonene plays a significant role in the response of maize-aphid-ladybird tritrophic interactions to nitrogen . It’s found that 1-Nonene was attractive to Harmonia axyridis (ladybird) under simulated natural volatilization . The release of 1-Nonene was positively correlated with H. axyridis visitation rates . This research contributes to the development of novel environmentally friendly strategies to optimize nitrogen fertilizer application and improve pest control in maize crops .

Biosynthetic Pathways

The biosynthetic pathways of 1-Nonene are not yet known; however, some biosynthetic enzymes from bacteria can convert free fatty acids to 1-alkenes, providing insights into the biosynthetic pathways of 1-Nonene .

Industrial Production

The production of 1-Nonene primarily occurs through the polymerization of propene . This reaction is typically carried out under high pressure and temperature in the presence of a catalyst, often a zeolite or phosphoric acid .

Physical Properties

Nonene is generally characterized as a clear, colorless liquid that is insoluble in water . It has a strong, unpleasant odor which is typical of many alkenes . The compound’s boiling point ranges between 151-154°C (303.8-309.2°F), and it has a relative density of about 0.79 .

Chemical Properties

As an alkene, nonene readily undergoes addition reactions . This property means that nonene can react with various substances, leading to a wide range of possible compounds . For example, nonene can engage in halogenation, hydration, polymerization, and oxidation reactions, each resulting in a different type of compound .

Industrial Applications

Nonene’s unique properties and reactivity make it highly valuable in the petrochemical industry . Its primary use is as a building block for the synthesis of numerous other chemical compounds . For instance, it is used in the production of plasticizers, antioxidants, and resins .

Health and Environmental Impact

Like many industrial chemicals, nonene has potential health and environmental impacts . It is a skin irritant and may cause harm if inhaled or ingested . Moreover, its insolubility in water and lighter density mean that it can pose serious threats to water bodies if spills occur .

Safety Measures and Regulations

Given nonene’s potential health and environmental hazards, handling this compound necessitates rigorous safety measures . Appropriate personal protective equipment, including gloves and respiratory protection, should be worn while handling nonene .

Safety And Hazards

1-Nonene is highly flammable and may react vigorously with strong oxidizing agents . It may cause skin irritation and may cause harm if inhaled or ingested . Moreover, its insolubility in water and lighter density mean that it can pose serious threats to water bodies if spills occur .

Future Directions

While specific future directions for 1-Nonene are not mentioned in the search results, it continues to be an important compound in the petrochemical industry . Its use in the production of surfactants and lubricants suggests potential for continued application and research in these areas .

Relevant Papers

One relevant paper titled “High-order harmonic generation of 1-nonene under linearly polarized…” was found . The paper studied the high-order harmonic generation of the long-chain molecule 1-nonene under a few-cycle linearly polarized laser field using time-dependent density-functional theory .

properties

IUPAC Name

non-1-ene
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InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3H,1,4-9H2,2H3
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InChI Key

JRZJOMJEPLMPRA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC=C
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Molecular Formula

C9H18
Record name 1-NONENE
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Related CAS

29254-71-5
Record name 1-Nonene, homopolymer
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DSSTOX Substance ID

DTXSID2059562
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Molecular Weight

126.24 g/mol
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Physical Description

1-nonene is a colorless liquid with an odor of gasoline. Floats on water. Flammable, irritating vapor is produced., Colorless liquid; [HSDB], Liquid, Clear colourless liquid, Strong green aroma reminiscent of cucumber
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Boiling Point

297 °F at 760 mmHg (USCG, 1999), 146.9 °C, 146.00 to 148.00 °C. @ 760.00 mm Hg
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Flash Point

78 °F (USCG, 1999), 26 °C, 78 °F; 26 °C (OPEN CUP)
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Solubility

Insol in water, soluble in alcohol, 0.00112 mg/mL at 25 °C, Practically insoluble to insoluble, Slightly Soluble (in ethanol)
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Density

0.733 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7433, 0.7310-0.7330
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Vapor Density

4.35 (Air= 1)
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Vapor Pressure

10.86 mmHg (USCG, 1999), 5.4 [mmHg], 5.40 mm Hg @ 25 °C
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Product Name

1-Nonene

Color/Form

Colorless liquid

CAS RN

124-11-8, 31387-92-5, 68526-55-6, 68855-57-2
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Melting Point

-115 °F (USCG, 1999), -81.3 °C, -88 °C
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Synthesis routes and methods

Procedure details

The results of the oxidation of the simple alkyl aromatic olefins to carboxylic acids using the process of the present invention are shown in Table 1 and FIGS. 7a and 7b. The process of the present invention oxidized both cis- and trans-stilbene (1 and 2) to two equivalents of benzoic acid (1a) in 95% yield. Trans-cinnamic acid (3), styrene (4), and methyl cinnamate (5) were also easily oxidized by the process of the present invention to 1a in 97%, 94% and 96% yields, respectively. Cyclohexene (6) was oxidized by the process of the present invention to the desired adipic acid (6a) but in a reduced yield, 50%, presumably due to its water solubility. However, cyclooctene (7) was easily oxidized by the process of the present invention to suberic acid (7a) with a yield of 82%. Additionally, simple alkyl olefins such as 1-decene (8), 1-nonene (9), and trans-2-nonene (10), all provided the appropriate alkyl carboxylic acids 8a, 9a, and 10a, respectively, in 93%, 90%, and 93% yields, respectively. Similarly, methyl oleate (11) provided a clean conversion to nonanoic acid (8a) and nonanedoic acid monomethyl ester (11a).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Nonene
Reactant of Route 2
1-Nonene
Reactant of Route 3
1-Nonene
Reactant of Route 4
1-Nonene
Reactant of Route 5
1-Nonene
Reactant of Route 6
1-Nonene

Q & A

Q1: What is the molecular formula and weight of 1-Nonene?

A1: 1-Nonene is represented by the molecular formula C9H18 and has a molecular weight of 126.24 g/mol.

Q2: What spectroscopic data is available for characterizing 1-Nonene?

A2: Researchers commonly employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , ] and Nuclear Magnetic Resonance (NMR) [, , , ] to identify and quantify 1-Nonene. Infrared (IR) spectroscopy is also utilized to study its vibrational modes in different states [].

Q3: Can 1-Nonene be used as an attractant in mosquito control?

A4: Research suggests that 1-Nonene, a key component of Senecio madagascariensis flower scent, acts as an attractant for male Aedes aegypti mosquitoes []. This finding opens possibilities for incorporating 1-Nonene into toxic sugar-baited traps to enhance mosquito control efforts.

Q4: How does irradiation affect 1-Nonene levels in meat products?

A5: Irradiation of cooked pork sausage leads to increased production of 1-Heptene and 1-Nonene. Interestingly, the levels of these compounds are not directly correlated with lipid oxidation as measured by TBARS values, suggesting they contribute specifically to irradiation odor [, , , ].

Q5: Can 1-Nonene be synthesized from renewable sources?

A6: Yes, 1-Nonene can be synthesized from Decanoic Acid, a fatty acid found in various plant oils, using polymer-bound palladium complexes as catalysts []. This method offers a potentially sustainable alternative to traditional petroleum-based synthesis routes.

Q6: What is the significance of regioselective hydroalumination of 1-Nonene?

A7: Regioselective hydroalumination of 1-Nonene, using catalysts like phenylboronic acid (PhB(OH)2) with aluminum chloride (AlHCl2), predominantly yields 1-Nonene-3-d []. This deuterated product serves as a valuable reagent in organic synthesis, particularly for allylation reactions with high regioselectivity.

Q7: Are there any computational studies on 1-Nonene?

A9: While computational studies specifically focusing on 1-Nonene are limited in the provided research papers, researchers utilize techniques like the rotational isomeric state model and 13C NMR chemical shift calculations to analyze conformational equilibria of 1-Nonene in various solvents []. Further computational investigations could provide valuable insights into its reactivity and interactions with other molecules.

Q8: Does the position of the double bond in nonene isomers affect their reactivity?

A10: Yes, the position of the double bond significantly impacts reactivity. Studies using a manganese(II) catalyst and peracetic acid as the oxidant demonstrated that 1-Nonene, with a terminal double bond, exhibits a higher epoxidation rate compared to internal alkene isomers like cis-3-Nonene and trans-3-Nonene [].

Q9: What are the environmental concerns associated with Nonylphenol, a degradation product of some 1-Nonene derivatives?

A11: Certain isomers of Nonylphenol, a potential degradation product of branched 1-Nonene derivatives, raise environmental concerns due to their endocrine-disrupting properties []. Rainbow trout studies demonstrate the biotransformation of Nonylphenol isomers into hydroxylated metabolites, highlighting the importance of understanding their fate and potential risks in aquatic ecosystems.

Q10: Can 1-Nonene be used in material applications?

A12: 1-Nonene acts as a building block in various polymerizations, leading to the creation of materials like poly(1-Nonene) []. Furthermore, it serves as a component in thixotropic gels, crucial for optical fiber cable packaging. These gels offer desirable properties like controlled flow and stability across different temperatures [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.